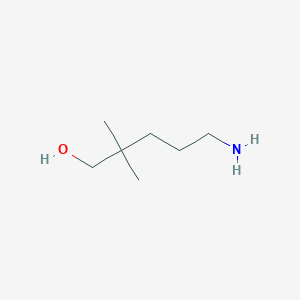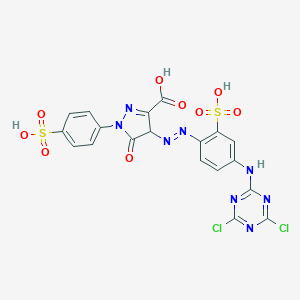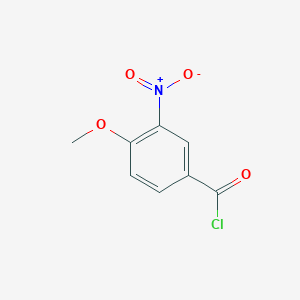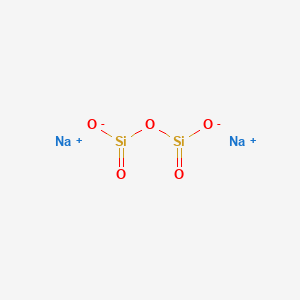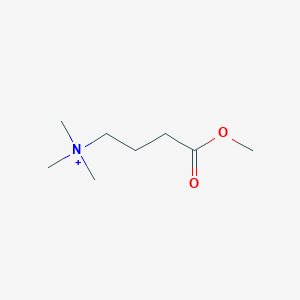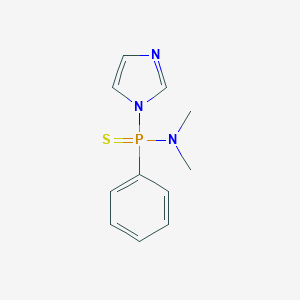
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide, also known as PDPP, is a chemical compound that has gained significant attention in the field of scientific research. PDPP is a phosphine-based ligand that has been used extensively in the synthesis of various metal complexes. It has been found to have a wide range of applications in the field of catalysis, organic synthesis, and material science.
Applications De Recherche Scientifique
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been extensively used in the field of catalysis. It has been found to be an effective ligand in the synthesis of various metal complexes, including palladium, platinum, and rhodium complexes. These metal complexes have been used in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has also been used in the field of organic synthesis. It has been found to be an effective ligand in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Mécanisme D'action
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide acts as a bidentate ligand, binding to metal ions through its phosphorus and nitrogen atoms. The metal complexes formed with P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide have been found to be highly stable and active in various catalytic reactions. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to enhance the reactivity of metal complexes by stabilizing the transition states of catalytic reactions.
Effets Biochimiques Et Physiologiques
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to be stable under physiological conditions and has been used in the synthesis of various bioactive compounds.
Avantages Et Limitations Des Expériences En Laboratoire
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has several advantages for lab experiments. It is a stable and readily available ligand that can be easily synthesized. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to be highly effective in the synthesis of various metal complexes and organic compounds. However, P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has some limitations for lab experiments. It is a relatively large ligand that may hinder the reactivity of metal complexes in some catalytic reactions.
Orientations Futures
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has several potential future directions for scientific research. It can be further explored for its applications in the synthesis of bioactive compounds and materials science. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide can also be used in the development of new catalysts for various catalytic reactions. Further studies can be conducted to explore the mechanism of action of P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide and its biochemical and physiological effects. Overall, P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has significant potential for scientific research and can be further explored for its wide range of applications.
Méthodes De Synthèse
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide can be synthesized using a three-step procedure. The first step involves the reaction between N,N-dimethylformamide and phenylphosphorus trichloride, which produces N,N-dimethyl-P-phenylphosphoryl chloride. The second step involves the reaction between N,N-dimethyl-P-phenylphosphoryl chloride and imidazole, which produces P-Imidazol-1-yl-N,N-dimethyl-P-phenylphosphoryl chloride. The final step involves the reaction between P-Imidazol-1-yl-N,N-dimethyl-P-phenylphosphoryl chloride and thiourea, which produces P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide.
Propriétés
Numéro CAS |
13568-03-1 |
|---|---|
Nom du produit |
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide |
Formule moléculaire |
C11H14N3PS |
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
N-[imidazol-1-yl(phenyl)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H14N3PS/c1-13(2)15(16,14-9-8-12-10-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
QNWCULQVZGQKHW-UHFFFAOYSA-N |
SMILES |
CN(C)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
SMILES canonique |
CN(C)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





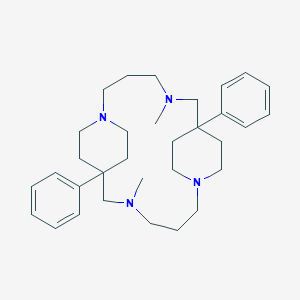
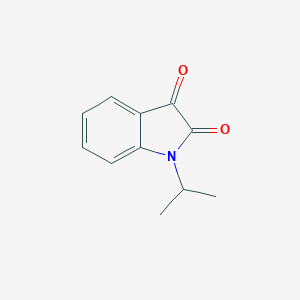
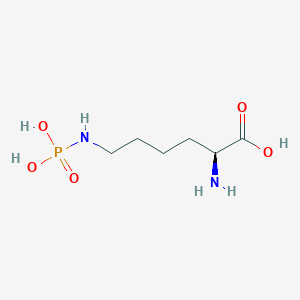


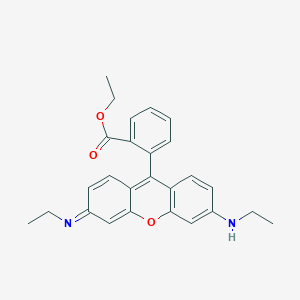
![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)
